6-(3,4-Dimethylphenyl)-6-oxohexanoic acid 6-(3,4-Dimethylphenyl)-6-oxohexanoic acid
Brand Name: Vulcanchem
CAS No.: 870286-97-8
VCID: VC2288748
InChI: InChI=1S/C14H18O3/c1-10-7-8-12(9-11(10)2)13(15)5-3-4-6-14(16)17/h7-9H,3-6H2,1-2H3,(H,16,17)
SMILES: CC1=C(C=C(C=C1)C(=O)CCCCC(=O)O)C
Molecular Formula: C14H18O3
Molecular Weight: 234.29 g/mol

6-(3,4-Dimethylphenyl)-6-oxohexanoic acid

CAS No.: 870286-97-8

Cat. No.: VC2288748

Molecular Formula: C14H18O3

Molecular Weight: 234.29 g/mol

* For research use only. Not for human or veterinary use.

6-(3,4-Dimethylphenyl)-6-oxohexanoic acid - 870286-97-8

Specification

CAS No. 870286-97-8
Molecular Formula C14H18O3
Molecular Weight 234.29 g/mol
IUPAC Name 6-(3,4-dimethylphenyl)-6-oxohexanoic acid
Standard InChI InChI=1S/C14H18O3/c1-10-7-8-12(9-11(10)2)13(15)5-3-4-6-14(16)17/h7-9H,3-6H2,1-2H3,(H,16,17)
Standard InChI Key LFKYRWIIMLLSBQ-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C(=O)CCCCC(=O)O)C
Canonical SMILES CC1=C(C=C(C=C1)C(=O)CCCCC(=O)O)C

Introduction

Chemical Identity and Structural Characteristics

6-(3,4-Dimethylphenyl)-6-oxohexanoic acid is an organic compound characterized by its unique molecular structure combining aromatic and aliphatic components. The compound features a 3,4-dimethylphenyl group attached to the sixth carbon of a hexanoic acid chain through a ketone (oxo) linkage. This structural arrangement contributes to its distinctive chemical properties and potential applications.

Basic Chemical Information

The chemical identity of 6-(3,4-Dimethylphenyl)-6-oxohexanoic acid is well-established in chemical databases and literature. It is registered with the Chemical Abstracts Service (CAS) registry system, which provides a unique identifier for the compound. The compound belongs to the class of phenyl ketones with a carboxylic acid functional group, representing a significant subgroup of organic compounds with varied applications .

Molecular Composition and Structure

The molecular structure of 6-(3,4-Dimethylphenyl)-6-oxohexanoic acid comprises a hexanoic acid backbone with a 3,4-dimethylphenyl group attached via a ketone linkage. The presence of both aromatic and aliphatic components in the molecule contributes to its amphipathic nature, potentially allowing interactions with both polar and non-polar substances. The compound features three oxygen atoms: two in the carboxylic acid group and one in the ketone linkage, which influence its reactivity and potential applications.

The structural characteristics of 6-(3,4-Dimethylphenyl)-6-oxohexanoate can be summarized in the following table:

Structural ElementDescription
Base StructureHexanoic acid
Functional GroupsCarboxylic acid, Ketone
Aromatic Component3,4-Dimethylphenyl group
Substitution PatternDimethyl groups at positions 3 and 4 of phenyl ring
Carbon Chain Length6 carbon atoms (hexanoic acid backbone)
Key LinkageKetone (oxo) between phenyl group and carbon chain

Physical and Chemical Properties

6-(3,4-Dimethylphenyl)-6-oxohexanoic acid possesses specific physical and chemical properties that determine its behavior in various environments and applications. These properties are essential for understanding its potential uses and handling requirements.

PropertyValueReference
Molecular Weight234.29 g/mol
Density1.093 g/cm³
Boiling Point427.2°C at 760 mmHg
Flash Point226.3°C
Melting PointNot Available
AppearanceNot Specified-
SolubilityNot Specified-

Chemical Properties

The chemical properties of 6-(3,4-Dimethylphenyl)-6-oxohexanoic acid are determined by its functional groups: the carboxylic acid group and the ketone linkage. The carboxylic acid group can participate in acid-base reactions, esterification, and amidation, while the ketone group can undergo nucleophilic addition reactions. The aromatic ring with methyl substituents influences the electron distribution in the molecule, potentially affecting its reactivity.

The compound's chemical reactivity is comparable to other carboxylic acids and aromatic ketones. The carboxylic acid functionality allows for derivatization through various reactions, including esterification, as evidenced by the existence of its ethyl ester derivative (Ethyl 6-(3,4-dimethylphenyl)-6-oxohexanoate) . The presence of methyl groups at positions 3 and 4 on the phenyl ring may impact the electronic properties of the aromatic system, potentially affecting the reactivity of the ketone group.

Related Compounds and Derivatives

Several compounds structurally related to 6-(3,4-Dimethylphenyl)-6-oxohexanoic acid have been documented in chemical databases and literature. These related compounds provide insights into the broader family of phenyl-oxo-alkanoic acids and their derivatives.

Ester Derivatives

Ethyl 6-(3,4-dimethylphenyl)-6-oxohexanoate is an ester derivative of 6-(3,4-Dimethylphenyl)-6-oxohexanoic acid, formed by the esterification of the carboxylic acid group with ethanol. This derivative has distinct properties, including a molecular weight of 262.34 g/mol, a boiling point of approximately 382.8°C, and a density of about 1.024 g/cm³. The esterification modifies the compound's polarity and solubility characteristics, potentially affecting its applications and behavior in various environments .

Structurally Similar Compounds

6-(3,4-Dichlorophenyl)-6-oxohexanoic acid and its ethyl ester derivative represent structurally similar compounds with chlorine substituents in place of methyl groups. These compounds share the basic phenyl-oxo-hexanoic acid framework but differ in the nature of the substituents on the phenyl ring. The presence of electronegative chlorine atoms instead of electron-donating methyl groups significantly alters the electronic properties of the molecule, potentially affecting its reactivity and applications.

6-(3,3-Dimethylmorpholin-4-yl)-6-oxohexanoic acid represents another structurally related compound, featuring a dimethylmorpholine group instead of a dimethylphenyl group. This compound has a molecular formula of C12H21NO4 and a molecular weight of 243.30 g/mol. The presence of a morpholine ring introduces nitrogen and an additional oxygen atom into the structure, significantly altering its chemical properties and potential applications .

Comparison of Related Compounds

The following table compares the key properties of 6-(3,4-Dimethylphenyl)-6-oxohexanoic acid with its related compounds:

CompoundMolecular FormulaMolecular WeightKey Structural FeatureReference
6-(3,4-Dimethylphenyl)-6-oxohexanoic acidC14H18O3234.29 g/molDimethylphenyl group
Ethyl 6-(3,4-dimethylphenyl)-6-oxohexanoateC16H22O3262.34 g/molEthyl ester of the acid
6-(3,3-Dimethylmorpholin-4-yl)-6-oxohexanoic acidC12H21NO4243.30 g/molDimethylmorpholine group
6-Oxohexanoic acidC6H10O3130.14 g/molNo aromatic substituent

Research Opportunities and Future Directions

The unique structure and properties of 6-(3,4-Dimethylphenyl)-6-oxohexanoic acid present various opportunities for future research and development. These opportunities span multiple disciplines, including synthetic chemistry, materials science, and potentially pharmaceutical research.

Synthetic Methodology Development

Further research into efficient and scalable synthesis methods for 6-(3,4-Dimethylphenyl)-6-oxohexanoic acid could enhance its accessibility for various applications. Development of green chemistry approaches to its synthesis, employing environmentally friendly reagents and conditions, represents a promising direction for future research. Such advances could reduce the environmental impact of its production and potentially lower production costs.

Exploration of novel catalytic systems for the synthesis of 6-(3,4-Dimethylphenyl)-6-oxohexanoic acid and its derivatives could lead to improved yields, selectivity, and efficiency. Metal-catalyzed cross-coupling reactions, for instance, might offer alternative routes to the compound with advantages over traditional methods.

Structure-Activity Relationship Studies

Investigation of the relationship between the structure of 6-(3,4-Dimethylphenyl)-6-oxohexanoic acid and its properties could provide valuable insights for the design of new compounds with enhanced characteristics for specific applications. Systematic modification of the compound's structure, such as varying the substituents on the phenyl ring or the length of the alkanoic acid chain, could yield derivatives with optimized properties for targeted uses.

Computational studies, including molecular modeling and quantum chemical calculations, could elucidate the electronic structure and reactivity patterns of 6-(3,4-Dimethylphenyl)-6-oxohexanoic acid and its derivatives. Such studies could guide the rational design of new compounds with predicted properties and behaviors.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator